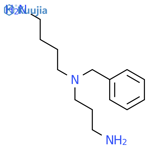

Selective protection of mixed primary-secondary amines. Simple preparation of N1,N8-bis(tert-butyloxycarbonyl)spermidine

,

Journal of the Chemical Society,

1987,

(16),

1250-1

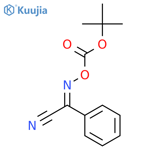

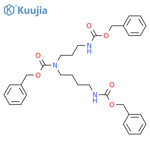

![Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate structure](https://ko.kuujia.com/scimg/cas/83392-10-3x500.png)